2-(Difluoromethyl)-5-oxo-L-proline
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Overview
Description
2-(Difluoromethyl)-5-oxo-L-proline is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of proline derivatives using difluoromethylating agents such as ClCF₂H or TMSCF₂H under specific reaction conditions . The reaction conditions often include the use of metal catalysts like copper or silver complexes to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-5-oxo-L-proline may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-oxo-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature controls .
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
2-(Difluoromethyl)-5-oxo-L-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activities . The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels .
Comparison with Similar Compounds
2-(Trifluoromethyl)-5-oxo-L-proline: Similar structure but with a trifluoromethyl group, which may exhibit different chemical and biological properties.
2-(Chloromethyl)-5-oxo-L-proline: Contains a chloromethyl group, leading to variations in reactivity and applications.
Uniqueness: 2-(Difluoromethyl)-5-oxo-L-proline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H7F2NO3 |
---|---|
Molecular Weight |
179.12 g/mol |
IUPAC Name |
(2S)-2-(difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7F2NO3/c7-4(8)6(5(11)12)2-1-3(10)9-6/h4H,1-2H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI Key |
BKGCOXTYIOMIGE-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@](NC1=O)(C(F)F)C(=O)O |
Canonical SMILES |
C1CC(NC1=O)(C(F)F)C(=O)O |
Origin of Product |
United States |
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